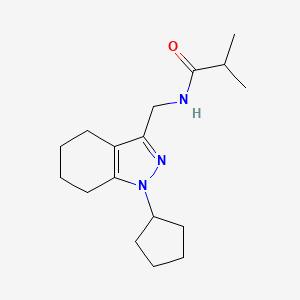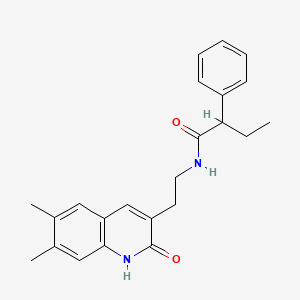![molecular formula C23H25N3O2 B2362764 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775377-17-7](/img/structure/B2362764.png)
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-methylphenylacetyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
The synthesis of 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-methylphenylacetyl group, and the attachment of the 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor such as a substituted amine, the piperidine ring can be formed through cyclization reactions.
Introduction of 4-Methylphenylacetyl Group: This step can be achieved through acylation reactions using reagents like 4-methylphenylacetyl chloride in the presence of a base.
Attachment of 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Group: This can be done through nucleophilic substitution reactions where the oxadiazole moiety is introduced using appropriate reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects through binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine include other piperidine derivatives and oxadiazole-containing compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the piperidine ring, 4-methylphenylacetyl group, and 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, which may confer unique properties and applications.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-7-9-18(10-8-17)16-22(27)26-13-11-19(12-14-26)15-21-24-23(25-28-21)20-5-3-2-4-6-20/h2-10,19H,11-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNPHQWELJWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
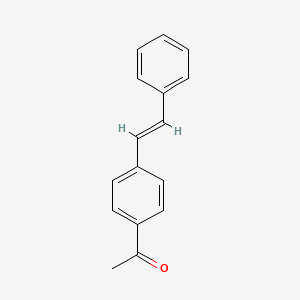

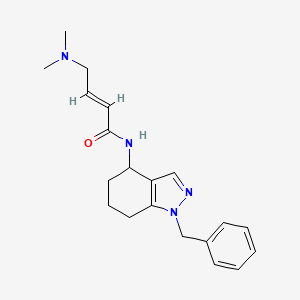
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)
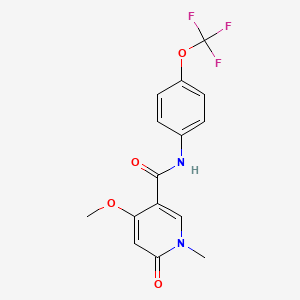
![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
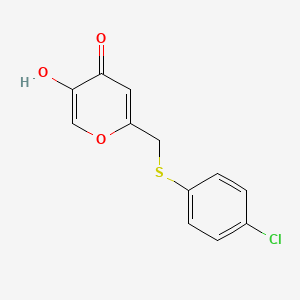


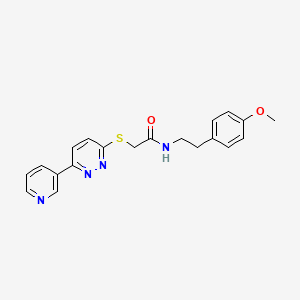
![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)
